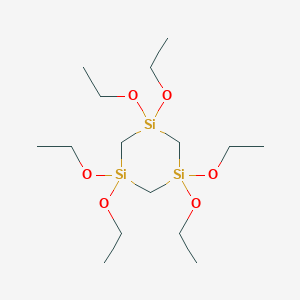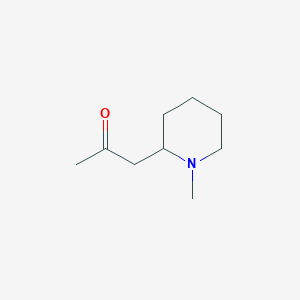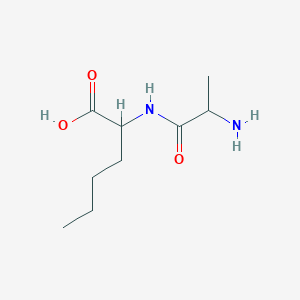
Ácido beta-parinarico
Descripción general
Descripción
Beta-Parinaric acid (β-PN) is a naturally occurring fatty acid found in a variety of plants, including the seeds of the castor oil plant (Ricinus communis) and some other species of the genus Ricinus. It is an unsaturated fatty acid with a double bond between the third and fourth carbon atoms. β-PN has been studied for its potential therapeutic benefits, including its anti-inflammatory and antioxidant properties.
Aplicaciones Científicas De Investigación
Caracterización de la temperatura de la membrana
El ácido beta-parinarico se utiliza como una sonda fluorimétrica para determinar las temperaturas características de las membranas y los lípidos de membrana de células animales cultivadas . Ayuda a identificar las transiciones de fase y los comportamientos térmicos de las membranas celulares, lo cual es fundamental para comprender la estabilidad y la función de la membrana celular en diversas condiciones.
Dinámica y organización de la membrana
El compuesto sirve como una sonda fluorescente intrínseca para estudiar el orden y la dinámica de la membrana . Es particularmente útil para diferenciar entre bicapas lipídicas fluidas y en gel, lo que proporciona información sobre la organización molecular y las propiedades biofísicas de las membranas celulares.
Interacciones lípido-proteína
El ácido beta-parinarico ayuda a explorar las interacciones entre lípidos y proteínas dentro del entorno de la membrana. Se puede utilizar para investigar cómo las proteínas afectan el comportamiento de los lípidos y viceversa, lo cual es esencial para comprender los procesos asociados a la membrana como la señalización y el transporte .
Direcciones Futuras
While specific future directions for beta-Parinaric acid are not mentioned in the available literature, fatty acids in general are a topic of ongoing research. They are being studied for their potential health benefits, their role in disease development, and their potential use in the production of biofuels and other industrial applications .
Mecanismo De Acción
Target of Action
Beta-Parinaric acid, an unusual conjugated fatty acid, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , indicating that its primary targets are the lipid molecules within the cell membranes.
Mode of Action
Beta-Parinaric acid interacts with its targets by integrating into the phospholipid bilayer of cells . This integration allows it to monitor phase transitions in bilayer lipid membranes . The compound’s fluorescent properties, conferred by its alternating double bonds, enable it to report on the membrane environment through its spectroscopic properties .
Biochemical Pathways
Beta-Parinaric acid is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is also known to be involved in lipid peroxidation processes , a type of oxidative stress that can lead to cell damage.
Pharmacokinetics
It is known that the compound can be incorporated into artificial lipid membranes , suggesting that it may have good bioavailability within the body.
Result of Action
The primary result of Beta-Parinaric acid’s action is the ability to measure the microsomes, mitochondria, and their respective lipids in suspension culture . It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . This information can be used to ascertain the physical states of lipids or the conformation of proteins in membranes .
Action Environment
The action of Beta-Parinaric acid can be influenced by environmental factors such as temperature . Its ability to measure the effects of temperature changes on plasma membranes and respective lipids indicates that its action, efficacy, and stability may vary depending on the temperature of its environment .
Análisis Bioquímico
Biochemical Properties
Beta-Parinaric acid plays a crucial role in biochemical reactions, particularly in the context of membrane studies. It interacts with various biomolecules, including lipids, proteins, and enzymes. The hydrophobic nature of beta-Parinaric acid allows it to integrate into lipid bilayers, where it can be used to monitor changes in membrane fluidity and organization. Additionally, beta-Parinaric acid can interact with enzymes involved in lipid metabolism, such as phospholipases, which can cleave the fatty acid from membrane phospholipids .
Cellular Effects
Beta-Parinaric acid influences various cellular processes by integrating into cell membranes and affecting their properties. It has been shown to impact cell signaling pathways by altering membrane fluidity and organization, which can affect the function of membrane-bound receptors and ion channels. Furthermore, beta-Parinaric acid can influence gene expression by modulating the activity of transcription factors that are sensitive to changes in membrane composition .
Molecular Mechanism
The molecular mechanism of beta-Parinaric acid involves its incorporation into lipid bilayers, where it can interact with other lipids and proteins. This interaction can lead to changes in membrane properties, such as fluidity and phase behavior. Beta-Parinaric acid can also bind to specific proteins, altering their conformation and activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites or by inducing conformational changes that affect their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Parinaric acid can change over time due to its stability and degradation. Studies have shown that beta-Parinaric acid is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its fluorescence properties. Long-term exposure to beta-Parinaric acid can also affect cellular function, as the compound can accumulate in cell membranes and alter their properties .
Dosage Effects in Animal Models
The effects of beta-Parinaric acid vary with different dosages in animal models. At low doses, beta-Parinaric acid can be used as a non-invasive probe to study membrane dynamics without causing significant toxicity. At high doses, beta-Parinaric acid can have toxic effects, including membrane disruption and cell death. These threshold effects highlight the importance of carefully controlling the dosage of beta-Parinaric acid in experimental settings .
Metabolic Pathways
Beta-Parinaric acid is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be incorporated into membrane phospholipids and subsequently cleaved by phospholipases, releasing free beta-Parinaric acid. This free fatty acid can then be further metabolized by enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases .
Transport and Distribution
Within cells, beta-Parinaric acid is transported and distributed primarily through its incorporation into lipid bilayers. It can interact with transport proteins that facilitate its movement across membranes and its localization within specific cellular compartments. The distribution of beta-Parinaric acid within cells can affect its activity and function, as it can accumulate in certain regions and alter membrane properties .
Subcellular Localization
Beta-Parinaric acid is primarily localized within cell membranes, where it can affect their properties and function. It can be targeted to specific membrane compartments through interactions with targeting signals or post-translational modifications. For example, beta-Parinaric acid can be directed to the plasma membrane, endoplasmic reticulum, or mitochondria, where it can influence membrane dynamics and cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of beta-Parinaric acid can be achieved through a multi-step process involving the oxidation of a precursor compound.", "Starting Materials": [ "2,4,6-trimethylphenol", "sodium dichromate", "sulfuric acid", "potassium hydroxide", "methyl iodide", "sodium bicarbonate", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: 2,4,6-trimethylphenol is reacted with sodium dichromate and sulfuric acid to form 2,4,6-trimethylbenzoquinone.", "Step 2: 2,4,6-trimethylbenzoquinone is then reacted with potassium hydroxide and methyl iodide to form 2,4,6-trimethylbenzoquinone methyl ether.", "Step 3: 2,4,6-trimethylbenzoquinone methyl ether is then reacted with sodium bicarbonate and acetic anhydride to form 2-acetoxy-5-(2,4,6-trimethylphenyl)-3-hexene-2,5-dione.", "Step 4: Finally, 2-acetoxy-5-(2,4,6-trimethylphenyl)-3-hexene-2,5-dione is reacted with pyridine and ethanol to form beta-Parinaric acid." ] } | |
| 18427-44-6 | |
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
octadeca-9,11,13,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20) |
Clave InChI |
IJTNSXPMYKJZPR-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O |
SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
SMILES canónico |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Apariencia |
Assay:>95% (may contain up to 5% trans-Parinaric acid)A crystalline solid |
| 18841-21-9 | |
Pictogramas |
Irritant |
Sinónimos |
cis-parinaric acid octadecatetraenoic acid paranaric acid parinaric acid parinaric acid, (all-E)-isomer parinaric acid, (Z,Z,E,E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does β-parinaric acid interact with biological membranes, and what information can we gain from this interaction?
A1: β-parinaric acid is a naturally occurring polyunsaturated fatty acid with a conjugated tetraene system. This structure allows it to intercalate into lipid bilayers, mimicking the behavior of natural fatty acids [, , ]. The fluorescence properties of β-parinaric acid are highly sensitive to its surrounding environment. Specifically, its fluorescence intensity and polarization change depending on the fluidity and order of the lipid bilayer [, , ]. By monitoring these fluorescence changes, researchers can study membrane phase transitions, lipid-protein interactions, and the effects of external factors on membrane structure and dynamics [, , , ].
Q2: What are the structural characteristics of β-parinaric acid and how do they contribute to its function as a membrane probe?
A2: β-parinaric acid (all-trans-9,11,13,15-octadecatetraenoic acid) possesses a conjugated tetraene system within its hydrocarbon chain. This conjugated system is responsible for its unique fluorescence properties. When incorporated into lipid membranes, changes in membrane fluidity directly impact the freedom of rotation around the conjugated double bonds of β-parinaric acid. This change in rotational freedom affects the quantum yield and polarization of its fluorescence emission, providing a measurable signal of membrane fluidity changes [, ].
Q3: Can β-parinaric acid be used to study membrane dynamics in live cells?
A3: Yes, β-parinaric acid can be incorporated into the membranes of living cells, either through direct addition or by metabolic incorporation using auxotrophic bacterial strains []. This allows for the investigation of membrane properties in a more physiologically relevant context. Researchers have used β-parinaric acid to study membrane phase transitions in bacteria [] and changes in membrane fluidity in response to various stimuli in different cell types.
Q4: What are the advantages of using β-parinaric acid over other fluorescence probes for membrane studies?
A4: β-parinaric acid offers several advantages as a fluorescent membrane probe:
- Sensitivity: Its fluorescence is highly sensitive to changes in membrane fluidity and order, providing a sensitive readout of membrane dynamics [, , ].
- Specificity: It preferentially partitions into lipid bilayers, minimizing background signal from other cellular components [].
- Spectral properties: Its excitation and emission wavelengths are in a range that minimizes interference from cellular autofluorescence [].
- Versatility: It can be used in both model membrane systems and live cells [, , , ].
Q5: Are there any limitations to using β-parinaric acid as a membrane probe?
A5: While a powerful tool, some limitations should be considered when using β-parinaric acid:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)

